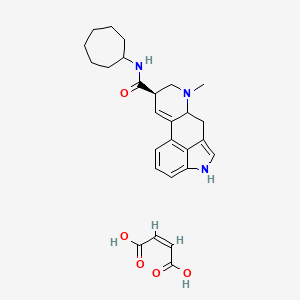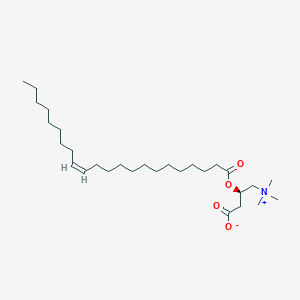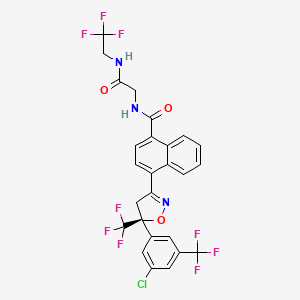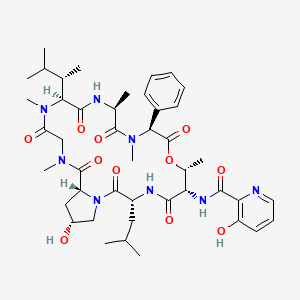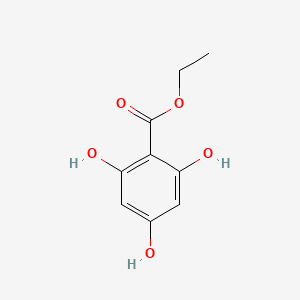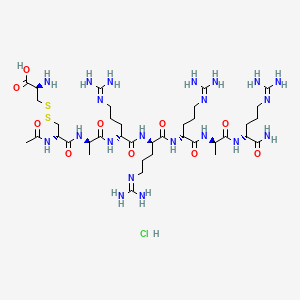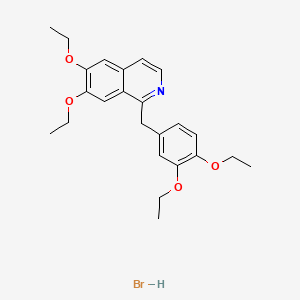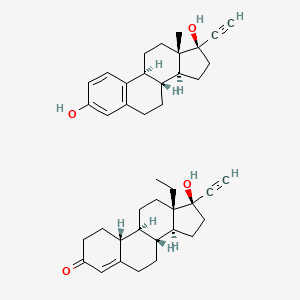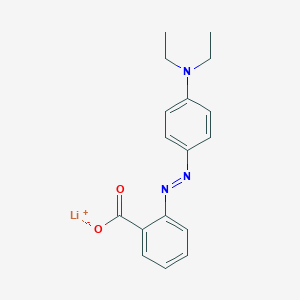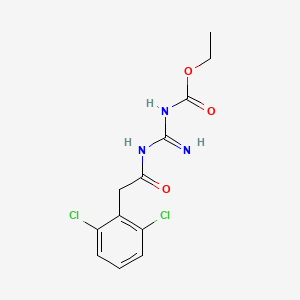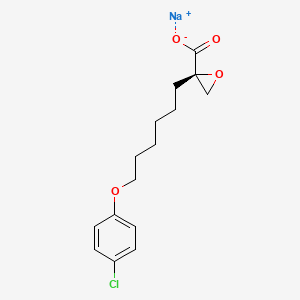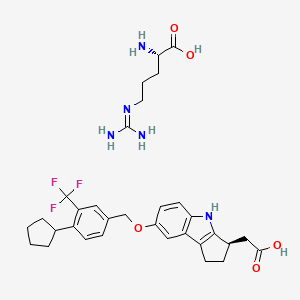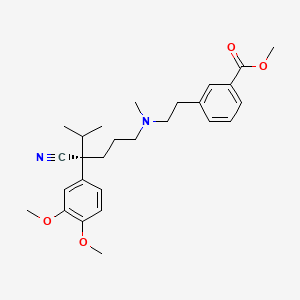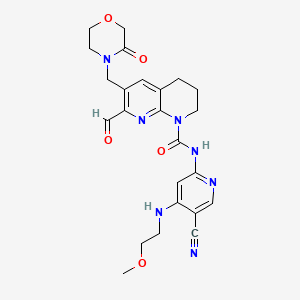
Fgfr4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-1 is a highly efficient and specific inhibitor that targets the Fibroblast Growth Factor Receptor 4 (FGFR4). It has little effect on other FGFR members and other kinases in the kinome .
Chemical Reactions Analysis
Fgfr4-IN-1 is a small-molecule inhibitor that selectively binds to FGFR4 . It inhibits the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma .
Applications De Recherche Scientifique
- Summary of the Application : FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . Abnormal FGFR4 production explains these cancer formations, and therefore, this receptor has emerged as a potential target for inhibiting cancer development .
- Methods of Application or Experimental Procedures : The study examined the role of FGFR4 in drug resistance using RNAi and the small-molecule inhibitor BGJ398 . The FGFR4 pathway may be induced by gene amplification, posttranscriptional errors, FGFR4 mutations, translocations, isoform switching, alternative splicing of FGFR4, and overexpression of specific ligands in cancer or stromal cells .
- Results or Outcomes : FGFR4 is highly expressed at the RNA and protein levels in colon cancer tumor tissue compared with normal colonic mucosa and other tumors . Genetic aberrations in FGFR4 are prevalent among various types of cancer like breast cancer, pancreatic cancer, and especially hepatocellular carcinoma (HCC), and these aberrations are associated with poor prognoses .
-
Scientific Field: Drug Discovery
- Summary of the Application : FGFRs have garnered substantial attention as promising therapeutic targets due to their fundamental biological functions and frequently observed abnormality in tumors . Several generations of FGFR kinase inhibitors have been developed .
- Methods of Application or Experimental Procedures : The development of small-molecule FGFR inhibitors is based on their modes of action . The review introduces the biological basis of FGF/FGFR signaling and gives a detailed description of different types of small-molecule FGFR inhibitors .
- Results or Outcomes : FGFRs are a family of receptor tyrosine kinases that have been successfully targeted by three approved small-molecule inhibitors . More inhibitors are expected to be translated from bench to bedside in the near future .
-
Scientific Field: Hepatocellular Cancer Treatment
- Summary of the Application : FGF401, a highly potent and selective, first in class, reversible-covalent small-molecule inhibitor of the kinase activity of FGFR4, has been developed for the treatment of FGF19-Driven Hepatocellular Cancer .
- Methods of Application or Experimental Procedures : FGF401 shows a robust pharmacokinetic/pharmacodynamics/efficacy relationship, driven by a fraction of time above the phospho-FGFR4 IC 90 value . It has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB .
- Results or Outcomes : FGF401 is the first FGFR4 inhibitor to enter clinical trials, and a phase I/II study is currently ongoing in HCC and other solid malignancies .
-
Scientific Field: Metabolic Regulation
- Summary of the Application : FGFR4 is an important mediator of homeostasis in the liver, required for the maintenance of both lipid and glucose metabolism under normal dietary conditions .
- Methods of Application or Experimental Procedures : The role of FGFR4 in metabolic regulation is studied through various experimental procedures, including gene knockout studies and the use of small molecule inhibitors .
- Results or Outcomes : Studies have shown that FGFR4 plays a crucial role in cholesterol and bile acid metabolism, and its dysfunction can lead to metabolic disorders .
-
Scientific Field: Signal Transduction
- Summary of the Application : FGFR4 is involved in several signaling pathways, including the JAK-STAT and PLCγ-PKC pathways . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and survival .
- Methods of Application or Experimental Procedures : The role of FGFR4 in signal transduction is studied using various molecular biology techniques, including gene expression analysis, protein-protein interaction studies, and the use of small molecule inhibitors .
- Results or Outcomes : Studies have shown that the activation of FGFR4 can lead to the phosphorylation and activation of several downstream signaling molecules, influencing various cellular processes .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fgfr4-IN-1 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

